molecular formula C7H6BrClN2O B8305282 N-(5-bromo-4-chloropyridin-2-yl)acetamide

N-(5-bromo-4-chloropyridin-2-yl)acetamide

Cat. No. B8305282
M. Wt: 249.49 g/mol
InChI Key: AJORAFCTYBOMAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-4-chloropyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C7H6BrClN2O and its molecular weight is 249.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-bromo-4-chloropyridin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-bromo-4-chloropyridin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H6BrClN2O

Molecular Weight

249.49 g/mol

IUPAC Name

N-(5-bromo-4-chloropyridin-2-yl)acetamide

InChI

InChI=1S/C7H6BrClN2O/c1-4(12)11-7-2-6(9)5(8)3-10-7/h2-3H,1H3,(H,10,11,12)

InChI Key

AJORAFCTYBOMAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(C(=C1)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-4-chloropyridin-2-amine (11.6 g, 55.9 mmol) in pyridine (100 mL) at 0° C. was added acetyl chloride (3.98 mL, 55.9 mmol) and the reaction was stirred at rt for 3 hours. The reaction was quenched with cold water. The reaction mixture was concentrated under reduced pressure. The residue was reconstituted in ethyl acetate and water. The organics were extracted with ethyl acetate (3×50 mL). The combined organic layers were washed with water (100 mL), brine (100 mL) and dried over sodium sulfate. The organics were concentrated under reduced pressure to afford N-(5-bromo-4-chloropyridin-2-yl)acetamide as a white solid (14.6 g, 55.9 mmol, quantitative yield) that was used without further purification in the next step. LCMS (ESI) m/e 249 [(M+H)+, calcd for C7H7BrClN2O 248.9 LC/MS retention time (method B): tR=1.64 min; 1H NMR (400 MHz, DMSO-d6) δ 10.87 (s, 1H), 8.58 (s, 1H), 8.33 (s, 1H), 2.11 (s, 3H).
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
3.98 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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